Methyl 2-decyl-3-oxo-tetradecanoate
Description
Methyl 2-decyl-3-oxo-tetradecanoate is a branched-chain fatty acid methyl ester characterized by a tetradecanoate backbone (14 carbons) with a decyl group (10 carbons) at the second carbon position and a ketone functional group at the third carbon. Its molecular formula is C25H48O3, distinguishing it from simpler esters by its long alkyl chain and strategically placed functional groups. The decyl substituent and 3-oxo group confer unique steric and electronic properties, influencing solubility, reactivity, and biological activity.
Properties
CAS No. |
5456-57-5 |
|---|---|
Molecular Formula |
C25H48O3 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
methyl 2-decyl-3-oxotetradecanoate |
InChI |
InChI=1S/C25H48O3/c1-4-6-8-10-12-14-16-18-20-22-24(26)23(25(27)28-3)21-19-17-15-13-11-9-7-5-2/h23H,4-22H2,1-3H3 |
InChI Key |
MPNOPEYAQGNQJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)C(CCCCCCCCCC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-decyl-3-oxo-tetradecanoate typically involves the esterification of the corresponding fatty acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-decyl-3-oxo-tetradecanoate can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form secondary alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Methyl 2-decyl-3-oxo-tetradecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: It serves as a substrate in enzymatic studies involving esterases and lipases.
Medicine: It is investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: It is used in the production of biodegradable lubricants and surfactants
Mechanism of Action
The mechanism of action of methyl 2-decyl-3-oxo-tetradecanoate involves its interaction with various molecular targets and pathways:
Enzymatic Hydrolysis: Esterases and lipases can hydrolyze the ester bond, releasing the corresponding fatty acid and methanol.
Oxidative Pathways: The keto group can undergo oxidation, leading to the formation of carboxylic acids, which can further participate in metabolic pathways
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Properties/Biological Activities | References |
|---|---|---|---|---|
| Methyl 2-decyl-3-oxo-tetradecanoate | C25H48O3 | 2-decyl, 3-oxo, tetradecanoate backbone | High lipophilicity; potential antimicrobial/anti-inflammatory activity (inferred) | – |
| Methyl 3-oxotetradecanoate | C15H28O3 | 3-oxo, no substituents | Moderate solubility; limited cytotoxic effects | |
| Methyl 2-decyl-3-hydroxytetradecanoate | C25H50O3 | 2-decyl, 3-hydroxy (vs. 3-oxo) | High antioxidant and anti-inflammatory activity | |
| Ethyl 2-acetyl-3-oxododecanoate | C16H28O4 | 2-acetyl, 3-oxo, shorter chain (dodecanoate) | Enhanced reactivity due to acetyl group; used in fragrance synthesis | |
| Methyl 6-oxodecanoate | C11H20O3 | 6-oxo, shorter chain (decanoate) | Applications in flavoring agents; lower bioactivity compared to longer-chain analogs |
Impact of Functional Group Substitution
- 3-Oxo vs. 3-Hydroxy Groups: Replacing the hydroxyl group in Methyl 2-decyl-3-hydroxytetradecanoate with a ketone (3-oxo) likely reduces hydrogen-bonding capacity, altering solubility and biological interactions. Hydroxyl-containing analogs exhibit higher antioxidant activity , whereas ketones may enhance electrophilic reactivity, favoring applications in synthetic chemistry.
Chain Length and Positional Effects
- Longer Chains: The tetradecanoate backbone (14 carbons) enhances lipophilicity compared to shorter-chain derivatives (e.g., Methyl 6-oxodecanoate, 10 carbons), which may improve membrane permeability and bioavailability .
- Ketone Position : The 3-oxo group’s placement in the target compound contrasts with 6-oxo derivatives, where positional differences influence electronic distribution and interaction with biological targets .
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